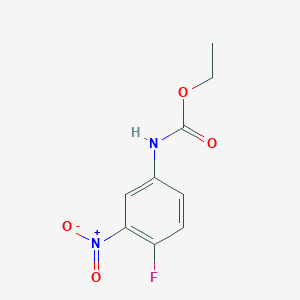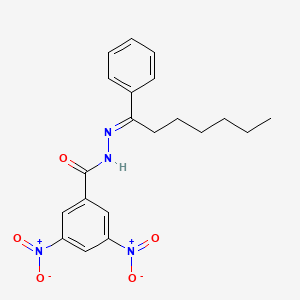![molecular formula C14H11BrClFO2 B5837819 {3-bromo-5-chloro-4-[(2-fluorobenzyl)oxy]phenyl}methanol](/img/structure/B5837819.png)
{3-bromo-5-chloro-4-[(2-fluorobenzyl)oxy]phenyl}methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{3-bromo-5-chloro-4-[(2-fluorobenzyl)oxy]phenyl}methanol is an organic compound that belongs to the class of phenylmethanols. This compound is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a phenyl ring, which is further substituted with a methanol group. The unique combination of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {3-bromo-5-chloro-4-[(2-fluorobenzyl)oxy]phenyl}methanol typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Bromination and Chlorination: The starting material, 5-bromo-2-chlorotoluene, is subjected to bromination and chlorination reactions to introduce the bromine and chlorine atoms at the desired positions on the phenyl ring.
Fluorobenzylation: The intermediate product is then reacted with 2-fluorobenzyl chloride in the presence of a base, such as potassium carbonate, to form the 2-fluorobenzyl ether derivative.
Methanol Addition: Finally, the methanol group is introduced through a nucleophilic substitution reaction, typically using methanol and a suitable catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale manufacturing. This involves the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
{3-bromo-5-chloro-4-[(2-fluorobenzyl)oxy]phenyl}methanol undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Sodium hydroxide (NaOH), potassium carbonate (K₂CO₃)
Major Products Formed
Oxidation: Corresponding aldehyde or carboxylic acid
Reduction: Corresponding phenylmethane derivative
Substitution: Various substituted phenylmethanol derivatives
Aplicaciones Científicas De Investigación
{3-bromo-5-chloro-4-[(2-fluorobenzyl)oxy]phenyl}methanol has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of {3-bromo-5-chloro-4-[(2-fluorobenzyl)oxy]phenyl}methanol involves its interaction with specific molecular targets and pathways. The compound’s halogen atoms and methanol group play crucial roles in its binding affinity and reactivity with biological molecules. The exact molecular targets and pathways vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- {3-bromo-5-chloro-4-[(2-chlorobenzyl)oxy]phenyl}methanol
- {3-bromo-5-chloro-4-[(2-bromobenzyl)oxy]phenyl}methanol
- {3-bromo-5-chloro-4-[(2-iodobenzyl)oxy]phenyl}methanol
Uniqueness
{3-bromo-5-chloro-4-[(2-fluorobenzyl)oxy]phenyl}methanol is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties compared to other halogenated derivatives. This uniqueness can influence the compound’s reactivity, binding affinity, and overall biological activity .
Propiedades
IUPAC Name |
[3-bromo-5-chloro-4-[(2-fluorophenyl)methoxy]phenyl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrClFO2/c15-11-5-9(7-18)6-12(16)14(11)19-8-10-3-1-2-4-13(10)17/h1-6,18H,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGRDRAVROVOOTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=C(C=C(C=C2Br)CO)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrClFO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-(3,4-dimethylphenoxy)-N-[2-(4-morpholinyl)ethyl]acetamide](/img/structure/B5837737.png)
![(2,4-dimethoxybenzyl)[4-(trifluoromethyl)benzyl]amine](/img/structure/B5837747.png)
![N-ethyl-2-(4-methoxyphenyl)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5837755.png)

![3-chloro-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B5837765.png)
![N-(2-methoxy-4-{[(3-methylphenyl)amino]sulfonyl}phenyl)propanamide](/img/structure/B5837766.png)

![4-{2-[4-(5,6-dimethyl-1,3-dihydro-2H-isoindol-2-yl)benzoyl]carbonohydrazonoyl}benzoic acid](/img/structure/B5837785.png)
![N-[(E)-1-(5-nitrofuran-2-yl)ethylideneamino]pyridine-3-carboxamide](/img/structure/B5837798.png)




![N-[5-(2-amino-2-{[(anilinocarbonyl)oxy]imino}ethyl)-1,3,4-thiadiazol-2-yl]-3-methylbenzamide](/img/structure/B5837852.png)
